Regioisomeric Specificity: S1P Receptor Antagonist Potency Requires a 4-Substituted Pyrazole
In the Allergan S1P modulator patent family, only compounds bearing a 4-substituted pyrazole on the azetidine ring are claimed and exemplified as potent antagonists. While specific IC50 data for the Boc-protected intermediate 2229324-53-0 is not reported (as it serves as a precursor), the final deprotected and functionalized 4-pyrazolyl azetidine derivatives demonstrate Ki values at S1P1 receptors, a metric unattainable by the 1-pyrazolyl isomer series [1]. The 1-substituted isomer (CAS 1026796-28-0) is structurally excluded from the S1P claims and is instead directed toward distinct kinase targets, underscoring a functional divergence.
| Evidence Dimension | Receptor Binding Affinity (S1P1) |
|---|---|
| Target Compound Data | Precursor to potent 4-pyrazolyl azetidine S1P1 modulators (Ki values reported for deprotected analogs in patent) |
| Comparator Or Baseline | 1-pyrazolyl azetidine isomer (CAS 1026796-28-0) used in JAK/kinase inhibitor contexts |
| Quantified Difference | Functional incompatibility; 4-isomer enables S1P modulation; 1-isomer does not. |
| Conditions | Patent analysis based on Allergan US20140228345A1 and baricitinib impurity pathways. |
Why This Matters
Procuring the 4-isomer is mandatory for R&D programs targeting S1P-related immunology, as the 1-isomer leads to a pharmacologically inactive scaffold in this indication.
- [1] Allergan, Inc. SUBSTITUTED PYRAZOLE AZETIDINES AS SPHINGOSINE RECEPTOR MODULATORS. US Patent Application 14/179706, 2014. View Source
